2-Chloro-6-(trimethylsilyl)pyridine
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Description
2-Chloro-6-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12ClNSi . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-6-(trimethylsilyl)pyridine are not detailed in the searched resources, it’s worth noting that trimethylsilyl groups are often used in organic chemistry due to their chemical inertness and large molecular volume .Scientific Research Applications
Metallation and Complex Synthesis
2-Chloro-6-(trimethylsilyl)pyridine is used in metallation reactions, particularly with palladium(II) acetate, to form binuclear cyclopalladated complexes. These complexes exhibit dynamic behavior observable through proton nuclear magnetic resonance spectroscopy (Fuchita, Nakashima, Hiraki, Kawatani, & Ohnuma, 1988).
Coordination Chemistry
The compound plays a role in the synthesis of various coordination complexes. For instance, it is utilized in the creation of 1,3-Diaza-2-metalla-[3]ferrocenophanes, contributing to the field of inorganic chemistry (Wrackmeyer, Klimkina, & Milius, 2008).
Synthesis of Hexacoordinate Phosphorus Compounds
2-Chloro-6-(trimethylsilyl)pyridine is involved in reactions leading to the formation of neutral hexacoordinate phosphorus compounds. These compounds are significant in understanding bonding and coordination in phosphorus chemistry (Kennepohl, Pinkerton, Lee, & Cavell, 1990).
Synthesis of Nitrogen-Containing Polycyclic Delta-Lactones
This compound is crucial in synthesizing bicyclic nitrogen-containing lactones, characterized by X-ray crystallography, expanding our knowledge in organic synthesis and crystallography (Rudler, Denise, Parlier, & Daran, 2002).
Synthesis of 1-(beta-D-ribofuranosyl) Imidazo-[4, 5-c] Pyridines
It is used in the general synthesis of 4-substituted 1-(beta-D-ribofuranosyl)imidazo[4,5-c]pyridines. This synthesis is valuable for the development of novel nucleosides and nucleotides (May & Townsend, 1975).
Hiyama Cross-Coupling Reactions
This chemical is essential in Hiyama cross-coupling reactions, especially for producing functional bi(het)aryl compounds. These reactions are pivotal in organic synthesis, particularly in the pharmaceutical industry (Pierrat, Gros, & Fort, 2005).
Silicon-Carbon Bond Cleavage
It aids in the cleavage of the silicon-carbon bond in pyridines, leading to the synthesis of heterocyclic ketones and other compounds. This process highlights its role in organometallic chemistry and synthetic methods (Pinkerton & Thames, 1970).
Synthesis of Supramolecular Chemistry Ligands
2-Chloro-6-(trimethylsilyl)pyridine is involved in synthesizing ligands for supramolecular chemistry, demonstrating its applicability in creating complex molecular systems (Schubert & Eschbaumer, 1999).
properties
IUPAC Name |
(6-chloropyridin-2-yl)-trimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVILOHLHGUUHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573975 |
Source
|
Record name | 2-Chloro-6-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trimethylsilyl)pyridine | |
CAS RN |
263698-97-1 |
Source
|
Record name | 2-Chloro-6-(trimethylsilyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90573975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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